

TYRA-300: A Precision Tool Targeting FGFR3 Gain-of-Function Mutations

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Compound of Interest		
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fibroblast growth factor receptor 3 (FGFR3) is a well-validated oncogenic driver in various malignancies, particularly urothelial carcinoma, and is also implicated in skeletal dysplasias such as achondroplasia. Gain-of-function mutations in FGFR3 lead to constitutive activation of its tyrosine kinase domain, promoting aberrant downstream signaling and driving disease pathogenesis. **TYRA-300** is an investigational, orally bioavailable, selective inhibitor of FGFR3 designed to potently and specifically target both wild-type and mutated forms of the receptor, including those with acquired resistance mutations. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting **TYRA-300** as a promising therapeutic agent, with a focus on its mechanism of action, activity against FGFR3 gain-of-function mutations, and the methodologies of key evaluative experiments.

Introduction: The Role of FGFR3 in Disease

The FGFR family of receptor tyrosine kinases, comprising four members (FGFR1-4), plays a crucial role in embryonic development, tissue homeostasis, and angiogenesis.[1] Ligand binding to the extracellular domain of FGFRs induces receptor dimerization and transphosphorylation of the intracellular kinase domains, initiating a cascade of downstream signaling pathways.[2]



Gain-of-function mutations in the FGFR3 gene are frequently observed in non-muscle invasive bladder cancer (NMIBC), occurring in up to 80% of cases, and are also present in 15-20% of muscle-invasive and metastatic urothelial carcinoma (mUC).[3] These mutations, such as the common S249C substitution, lead to ligand-independent receptor activation and constitutive signaling.[4] In skeletal dysplasias like achondroplasia, a specific germline mutation (G380R) in FGFR3 results in impaired chondrocyte proliferation and differentiation.[3]

TYRA-300: A Selective FGFR3 Inhibitor

TYRA-300 was developed as a potent and selective small-molecule inhibitor of FGFR3. Its design aims to minimize off-target toxicities associated with pan-FGFR inhibitors by demonstrating high selectivity for FGFR3 over other FGFR isoforms (FGFR1, FGFR2, and FGFR4).[5] Furthermore, **TYRA-300** is designed to be effective against acquired resistance mutations, such as the "gatekeeper" mutations (e.g., V555M/L), that can emerge during treatment with other FGFR inhibitors.

Preclinical Activity of TYRA-300 In Vitro Potency and Selectivity

TYRA-300 has demonstrated potent inhibitory activity against wild-type FGFR3 and various activating mutations in enzymatic and cell-based assays.



Target	Assay Type	IC50 (nM)	Comparator	Comparator IC50 (nM)
FGFR3 (WT)	Enzymatic	-	Erdafitinib	-
Futibatinib	-			
Pemigatinib	-	_		
FGFR3 (V555M)	Enzymatic	-	Erdafitinib	>1000
Futibatinib	-			
Pemigatinib	>1000	_		
FGFR3 (V555L)	Enzymatic	-	Erdafitinib	-
Futibatinib	-			
Pemigatinib	-	_		
Ba/F3-FGFR3	Cellular Viability	11	-	-

Data compiled from publicly available investor presentations and publications.[6]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of **TYRA-300** was evaluated in a xenograft model using the UM-UC-14 human bladder cancer cell line, which harbors an activating FGFR3-S249C mutation.

Treatment Group	Dosing Schedule	Tumor Growth Inhibition (TGI) (%)	Regression (%)
TYRA-300	9 mg/kg BID	90	34
TYRA-300	18 mg/kg QD	96	75
Erdafitinib	12.5 mg/kg BID	91	41

Data from a study presented by Tyra Biosciences.[4]

Clinical Development of TYRA-300



TYRA-300 is currently being investigated in clinical trials for the treatment of patients with advanced solid tumors harboring FGFR3 alterations.

SURF301: A Phase 1/2 Study in Advanced Solid Tumors

The SURF301 trial (NCT05544552) is a multicenter, open-label study evaluating the safety, tolerability, and preliminary anti-tumor activity of **TYRA-300** in patients with advanced urothelial carcinoma and other solid tumors with activating FGFR3 alterations.[7]

Preliminary Efficacy Data in Metastatic Urothelial Carcinoma (mUC):

Dose Level (QD)	Number of Patients	Partial Response (PR) Rate (%)	Disease Control Rate (DCR) (%)
≥ 90 mg	11	54.5	100
90 mg	10	50	100
120 mg	1	100	100

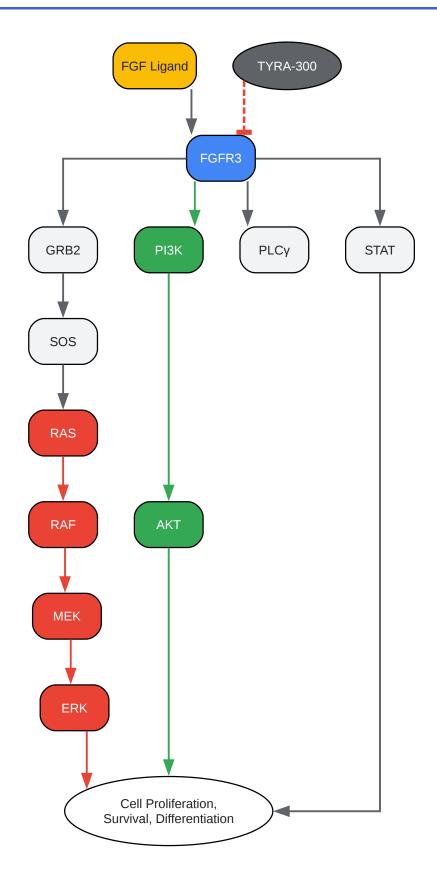
Interim data as of August 15, 2024.[4]

SURF302: A Phase 2 Study in Non-Muscle Invasive Bladder Cancer (NMIBC)

The SURF302 trial (NCT06995677) is an open-label Phase 2 study evaluating the efficacy and safety of **TYRA-300** in participants with FGFR3-altered, low-grade, intermediate-risk NMIBC.[8] The primary endpoint of the study is the complete response rate at three months.[4]

Signaling Pathways and Experimental Workflows FGFR3 Signaling Pathway



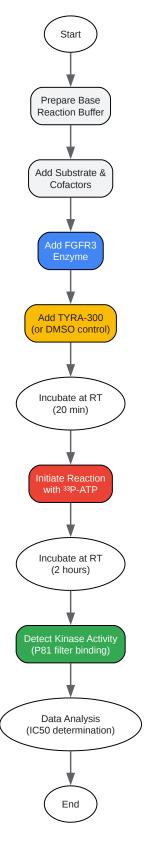


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Caption: Simplified FGFR3 signaling pathway and the inhibitory action of TYRA-300.



Experimental Workflow: In Vitro Kinase Assay



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Caption: General workflow for an in vitro radiometric kinase assay.

Detailed Methodologies In Vitro Kinase Inhibition Assay (Radiometric)

The enzymatic potency of **TYRA-300** against FGFR3 was determined using a radiometric assay, such as the HotSpotTM kinase assay platform.

- Reaction Buffer: A base reaction buffer containing 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, and 2 mM DTT is prepared.
- Reaction Setup: The substrate and any necessary cofactors are added to the reaction buffer.
 The FGFR3 enzyme is then introduced.
- Compound Addition: **TYRA-300**, dissolved in 100% DMSO, is delivered to the kinase reaction mixture.
- Incubation: The mixture is incubated for 20 minutes at room temperature to allow for compound binding to the enzyme.
- Reaction Initiation: The kinase reaction is initiated by the addition of ³³P-ATP.
- Reaction Quenching and Detection: After a 2-hour incubation at room temperature, the
 reaction is stopped, and the kinase activity is detected using the P81 filter-binding method,
 which captures the radiolabeled phosphorylated substrate.
- Data Analysis: The amount of radioactivity is quantified to determine the percent inhibition at various concentrations of **TYRA-300**, and the IC50 value is calculated.

Cell-Based Proliferation Assay

The effect of **TYRA-300** on the proliferation of cells harboring FGFR3 alterations is assessed using a cell viability assay.

 Cell Lines: Ba/F3 cells engineered to express specific FGFR3 constructs (wild-type or mutant) are commonly used. Human bladder cancer cell lines with endogenous FGFR3 mutations (e.g., UM-UC-14 with S249C) are also employed.



- Cell Culture: Cells are maintained in appropriate culture media and conditions.
- Assay Procedure: Cells are seeded in 96-well plates and treated with serial dilutions of TYRA-300 or vehicle control (DMSO).
- Incubation: The plates are incubated for a defined period (e.g., 72 hours).
- Viability Measurement: Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
- Data Analysis: Luminescence is measured, and the results are used to generate doseresponse curves and calculate IC50 values.

In Vivo Xenograft Model

The anti-tumor efficacy of **TYRA-300** is evaluated in vivo using a xenograft mouse model.

- Animal Model: Immunocompromised mice (e.g., nude mice) are used.
- Cell Line: The UM-UC-14 human bladder cancer cell line, which has an activating FGFR3
 S249C mutation, is commonly used.
- Tumor Implantation: UM-UC-14 cells are implanted subcutaneously into the flanks of the mice.
- Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and dosed orally with **TYRA-300**, a comparator drug (e.g., erdafitinib), or vehicle control.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group.

Conclusion



TYRA-300 is a potent and selective FGFR3 inhibitor with a promising preclinical and clinical profile. Its high selectivity for FGFR3 and its activity against clinically relevant gain-of-function and resistance mutations position it as a potentially best-in-class therapeutic for patients with FGFR3-driven cancers and skeletal dysplasias. The ongoing clinical trials will further elucidate the safety and efficacy of **TYRA-300** and its potential to address the unmet medical needs in these patient populations. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other targeted therapies.

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